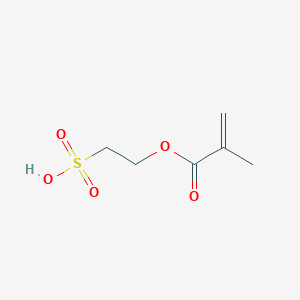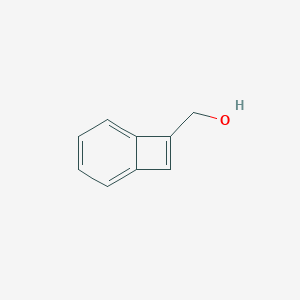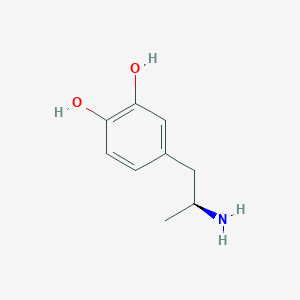![molecular formula C11H16N2O4 B089272 Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 14011-60-0](/img/structure/B89272.png)
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Descripción general
Descripción
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound with the linear formula C11H16N2O4 . It has a molecular weight of 240.261 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is not well-documented in the available literature. Sigma-Aldrich does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .Molecular Structure Analysis
The molecular structure of Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is complex due to its bicyclic nature. The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The thermal deazetization reaction of 2,3-diazabicyclo[2.2.1]hept-2-ene has been investigated using Monte Carlo classical variational transition-state theory . The microcanonical reaction rates have been determined for both reaction channels, i.e., the stepwise and concerted cleavage of the two C–N bonds of the reactant .Aplicaciones Científicas De Investigación
Synthesis and Reactions : The first synthesis of 2,3-diazabicyclo[2.2.1]hept-5-ene is reported, with the generation of this molecule facilitated by isolating the bis-carboxylate salt formed on hydrolysis of the corresponding biscarbamate. This study explored the retro-Diels-Alder generation of diimide and cyclopentadiene (Wang Cun-xiao & R. Sheridan, 1993).
Photochemistry Studies : A study conducted using a visible 5-fs pulse laser investigated the mechanism of denitrogenation for 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) derivatives. The study revealed a concerted denitrogenation occurs in the parent DBH, while a stepwise denitrogenation mechanism was found for the 7,7-diethoxy-substituted DBH derivative (M. Abe et al., 2012).
Thermal Deazetization : The mechanism of thermal deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) was examined theoretically and experimentally. The transition structure for the rate-limiting step was found to correspond to synchronous C−N cleavage, leading to the formation of the cyclopentane-1,3-diyl biradical (Mayra B. Reyes and B. K. Carpenter, 2000).
Average Molecular Structures : The average molecular structures of 2,3-diazabicyclo[2.2.1]hept-2-ene and its oct-2-ene variant were determined by electron diffraction in the gas phase, providing detailed geometrical parameters (J. F. Chiang et al., 1975).
Molecular Structure Analysis : A study focused on the microwave structural determination of 2,3-diazabicyclo[2.2.1]hept-2-ene, providing comprehensive molecular structure parameters based on the microwave spectrum analysis (R. Suenram, 1976).
Rearrangement Under Acidic Conditions : A study reported the stereospecific rearrangement of 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid, presenting a plausible mechanism for this rearrangement (Tomoshige Kobayashi et al., 1992).
Antitumor Agents : Derivatives and analogues of 2,3-bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene were synthesized and evaluated as potential antitumor agents, with one compound showing potent inhibition in a leukemia L1210 tissue culture assay (W. Anderson et al., 1979).
Dynamic Models for Deazetization : Kinetic studies on the thermal nitrogen extrusion from 2,3-diazabicyclo[2.2.1]hept-2-ene were reported, offering insights into the dynamic models for the thermal deazetization process (B. A. Lyons et al., 1993).
EPR and ENDOR Study : Radical anions of 2,3-diazabicyclo[2.2.1]hept-2-ene and its derivatives were characterized using EPR and ENDOR spectroscopy, providing insights into the long-range coupling and structural modifications affecting the π-spin and charge distribution (F. Gerson & Coskun Sahin, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-3-16-10(14)12-8-5-6-9(7-8)13(12)11(15)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKWQGDHULQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2CC(N1C(=O)OCC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286197 | |
| Record name | Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
CAS RN |
14011-60-0 | |
| Record name | MLS002608604 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



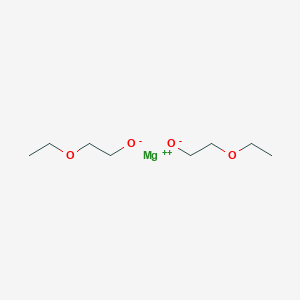
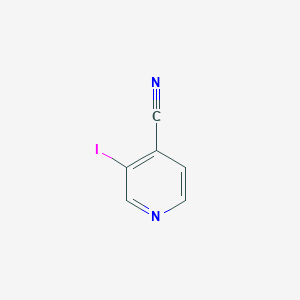
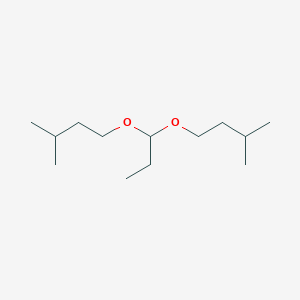
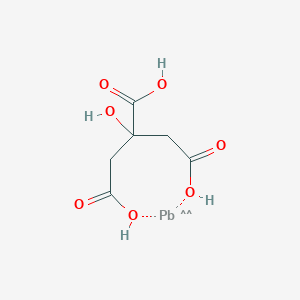
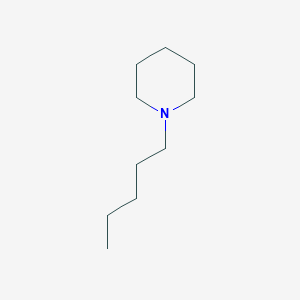
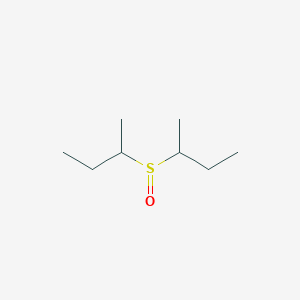
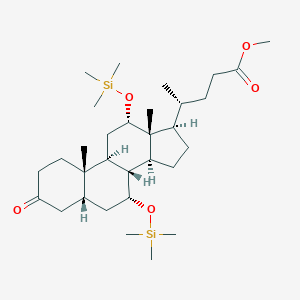
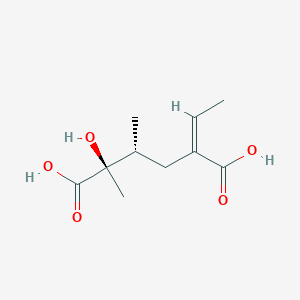
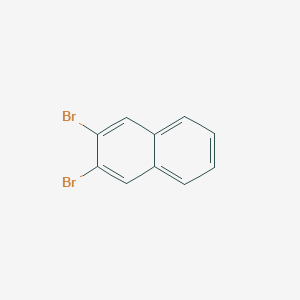
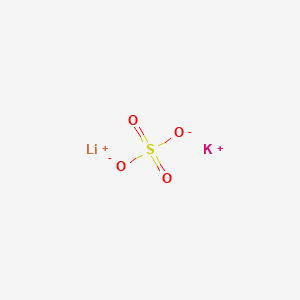
![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)
